

# Application Notes: Diammonium Phosphate in Flame Retardant Formulations

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## Compound of Interest

Compound Name: *Diammonium phosphite*

Cat. No.: *B1591576*

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## 1. Introduction

Diammonium Hydrogen Phosphate (DAP),  $(\text{NH}_4)_2\text{HPO}_4$ , is an inorganic phosphorus-nitrogen compound widely employed as a halogen-free flame retardant.[1] Its efficacy is particularly notable in cellulosic materials like wood, paper, and textiles, as well as in various polymer systems such as epoxy resins, polyurethanes, and biocomposites.[2][3][4] DAP is valued for its low toxicity, cost-effectiveness, and its ability to promote char formation, which is a key mechanism in intumescent flame retardant systems.[1][2]

## 2. Mechanism of Action

Diammonium phosphate functions as a flame retardant through a combination of condensed-phase and gas-phase actions.[2][5]

- **Condensed-Phase Action:** Upon heating, DAP decomposes to release ammonia ( $\text{NH}_3$ ) and phosphoric acid ( $\text{H}_3\text{PO}_4$ ).[4][6] The phosphoric acid acts as a catalyst, promoting the dehydration of the underlying polymer or cellulosic substrate.[4][7] This process accelerates the formation of a stable, insulating carbonaceous char layer.[8] This char layer acts as a physical barrier, shielding the material from heat and oxygen, thereby slowing down pyrolysis and the release of flammable volatile gases.[2][5]
- **Gas-Phase Action:** The thermal decomposition of DAP also releases non-combustible gases, primarily ammonia ( $\text{NH}_3$ ).[2][4] These gases dilute the concentration of oxygen and

flammable gases in the vapor phase surrounding the material, which helps to inhibit or extinguish the flame.[2]

This dual-mode action makes DAP an effective component in intumescent systems, where it can serve as both an acid source (catalyst for charring) and a blowing agent (gas source for swelling the char).[2][9]

### 3. Applications and Formulations

Diammonium phosphate can be used alone or in combination with other substances to enhance its flame-retardant properties and compatibility with different materials.

- **Cellulosic Materials:** DAP is commonly applied to wood, cotton, and paper via aqueous solutions through methods like soaking, pressure impregnation, or padding.[4]
- **Polymers:** In polymers such as epoxy resins, polyolefins (PP), and polyesters (PBT, PLA), DAP is incorporated as an additive filler.[2] To improve dispersion and compatibility, it can be surface-modified, for example, by coating with silica ( $\text{SiO}_2$ ).[2]
- **Synergistic Formulations:** The performance of DAP can be significantly enhanced when used with synergistic agents. For instance, combining it with boric acid can create a potent intumescent system.[9] When used with silicon-containing compounds like silica, it can form a more stable and robust char layer, improving thermal stability.[2]

## Quantitative Performance Data

The following tables summarize the quantitative performance of flame retardant formulations containing diammonium phosphate (DAP) or similar ammonium phosphate compounds in various materials.

Table 1: Flammability Properties (LOI and UL-94)

| Polymer Matrix                     | Flame Retardant Formulation        | Limiting Oxygen Index (LOI) (%) | UL-94 Rating (Specimen Thickness) | Reference(s)         |
|------------------------------------|------------------------------------|---------------------------------|-----------------------------------|----------------------|
| Epoxy Resin (EP)                   | 12 wt% DAP@SiO <sub>2</sub>        | 33.2                            | V-0                               | <a href="#">[2]</a>  |
| Poly(lactic acid) (PLA)            | 15 wt% Phosphorus Flame Retardant  | 24.3                            | V-2                               | <a href="#">[10]</a> |
| Poly(butylene terephthalate) (PBT) | 1.67 wt% PTAC–MMT + 8.33 wt% AlPi* | 36.4                            | V-0                               |                      |
| Rigid Polyurethane Foam (RPUF)     | 15 wt% AHP** + 15 wt% EG***        | 26.4                            | V-1                               | <a href="#">[11]</a> |

Note: AlPi (diethylphosphinic acid aluminium salt) is another phosphorus-based FR, data shown for comparison of performance levels. \*Note: AHP refers to Ammonium Hypophosphite.

\*\*Note: EG refers to Expandable Graphite.

Table 2: Cone Calorimetry Data

| Polymer Matrix                     | Flame Retardant Formulation     | Peak Heat Release Rate (pHRR) Reduction | Char Yield Enhancement          | Reference(s) |
|------------------------------------|---------------------------------|---|---------------------------------|--------------|
| Poly(butylene terephthalate) (PBT) | 10 wt% Silica treated with DAP  | 60% decrease vs. pure PBT               | N/A                             |              |
| Epoxy Resin (EP)                   | 12 wt% DAP@SiO <sub>2</sub>     | Slight reduction vs. pure EP            | Promotes carbon layer formation | [2]          |
| Bio-composites (PLA/PP)            | DAP-treated natural fibers      | N/A                                     | Increased char residue at 500°C | [3]          |
| Polystyrene (PS)                   | Phosphorus-containing compounds | N/A                                     | Enhanced char formation         | [12]         |

Table 3: Thermogravimetric Analysis (TGA) Data

| Material                   | Flame Retardant Formulation | Key Observations  | Reference(s) |
|----------------------------|-----------------------------|---|--------------|
| Epoxy Resin (EP)           | DAP@SiO <sub>2</sub>        | Improved thermal stability of the material.                     | [2]          |
| Bio-composites (PLA/PP)    | Increasing % of DAP         | Decreases decomposition rate, increases char residual at 500°C. | [3]          |
| Diammonium Phosphate (DAP) | Pure DAP                    | Decomposes into ammonia and phosphoric acid around 160-200°C.   | [3][6]       |

## Experimental Protocols

### Protocol 1: Limiting Oxygen Index (LOI) Test

- Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
- Standard: Based on ASTM D2863.
- Apparatus: LOI analyzer with a heat-resistant glass chimney, specimen holder, gas flow meters for oxygen and nitrogen, and an igniter.
- Sample Preparation: Prepare vertically oriented bar specimens of specified dimensions (e.g., 70-150 mm long,  $6.5 \pm 0.5$  mm wide, and  $3.0 \pm 0.5$  mm thick). Samples should be conditioned (e.g., 23°C and 50% relative humidity for 48 hours) before testing.
- Procedure:
  - Place the specimen vertically in the holder inside the glass chimney.
  - Establish a specific oxygen/nitrogen atmosphere with a set upward flow rate.
  - Lower the igniter to apply a flame to the top surface of the specimen for a specified time (e.g., 30 seconds) and then remove it.
  - Observe the burning behavior. The test is considered positive if the flame propagates for a specified distance or burns for a specified time.
  - Adjust the oxygen concentration and repeat the test with a new specimen until the minimum concentration required to sustain combustion is found.
  - Calculate the LOI (%) using the formula:  $LOI = [O_2] / ([O_2] + [N_2]) * 100$ .

### Protocol 2: UL-94 Vertical Burning Test

- Objective: To evaluate the burning characteristics of plastic materials in response to a small open flame.

- Standard: Based on ANSI/UL 94.
- Apparatus: Test chamber free from drafts, Bunsen burner, specimen clamp, timer, and cotton patch.
- Sample Preparation: Prepare rectangular bar specimens of specified dimensions (e.g.,  $125 \pm 5$  mm long,  $13 \pm 0.5$  mm wide, and a specified thickness). Condition the samples as required by the standard.[\[13\]](#)
- Procedure:
  - Clamp the specimen vertically from its top end, with the lower end 300 mm above a horizontal layer of dry absorbent surgical cotton.
  - Apply a calibrated blue flame (20 mm high) to the center of the bottom edge of the specimen for 10 seconds.
  - Remove the flame and record the afterflame time ( $t_1$ ).
  - As soon as afterflaming ceases, immediately reapply the flame for another 10 seconds.
  - Remove the flame and record the second afterflame time ( $t_2$ ) and the afterglow time ( $t_3$ ).
  - Note if any flaming drips ignite the cotton below.
  - Classify the material as V-0, V-1, or V-2 based on the criteria for afterflame time, total combustion time, and dripping behavior for a set of five specimens.[\[13\]](#)[\[14\]](#)

### Protocol 3: Cone Calorimetry

- Objective: To measure the heat release rate and other fire-related properties of materials under controlled heat flux conditions.[\[15\]](#)
- Standard: Based on ASTM E1354.
- Apparatus: Cone calorimeter, including a conical radiant heater, a load cell for mass measurement, spark igniter, and a gas analysis system.

- Sample Preparation: Prepare flat square specimens (e.g., 100 mm x 100 mm) of a specified thickness. Wrap the back and sides of the specimen in aluminum foil and place it in the sample holder.[\[16\]](#)
- Procedure:
  - Set the desired incident heat flux (e.g., 35 or 50 kW/m<sup>2</sup>).
  - Place the prepared specimen on the load cell under the conical heater.
  - Start data acquisition. The spark igniter is positioned over the sample to ignite the pyrolysis gases.
  - Record the time to ignition (TTI).
  - Continue the test until flaming ceases or for a predetermined duration.
  - The instrument continuously measures mass loss, oxygen consumption, and flue gas flow to calculate key parameters like Heat Release Rate (HRR), Total Heat Release (THR), and smoke production.[\[16\]](#)[\[17\]](#)

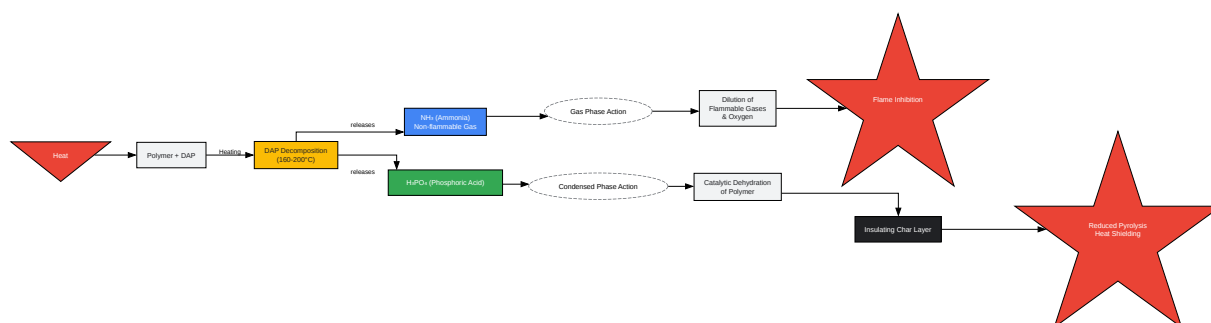
#### Protocol 4: Thermogravimetric Analysis (TGA)

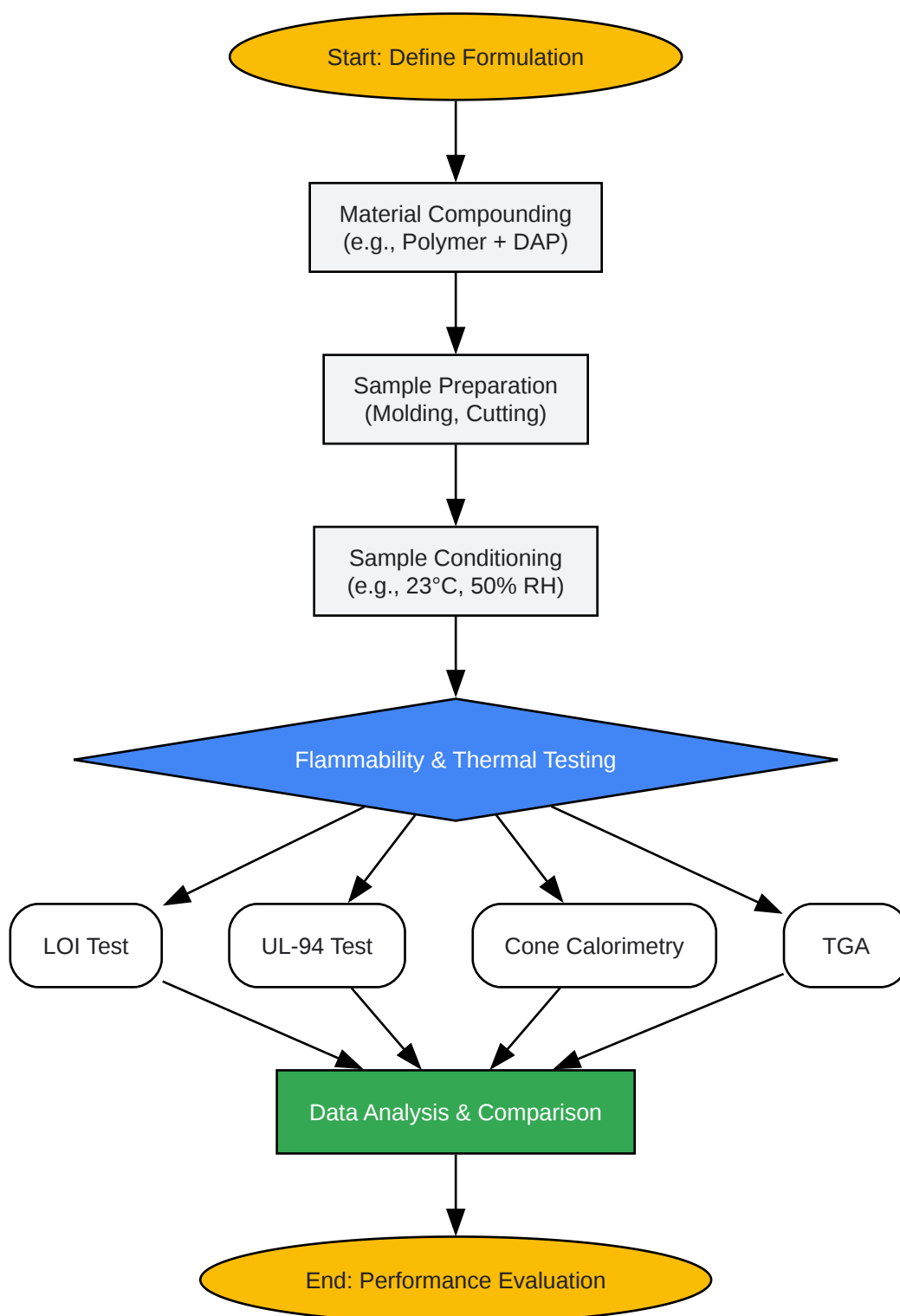
- Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[\[18\]](#)
- Apparatus: A thermogravimetric analyzer with a precision microbalance, furnace, temperature programmer, and gas flow control system.[\[19\]](#)
- Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a sample pan (e.g., alumina or platinum).
- Procedure:
  - Place the sample pan in the TGA furnace.
  - Purge the system with an inert (e.g., Nitrogen) or reactive (e.g., Air) gas at a constant flow rate.

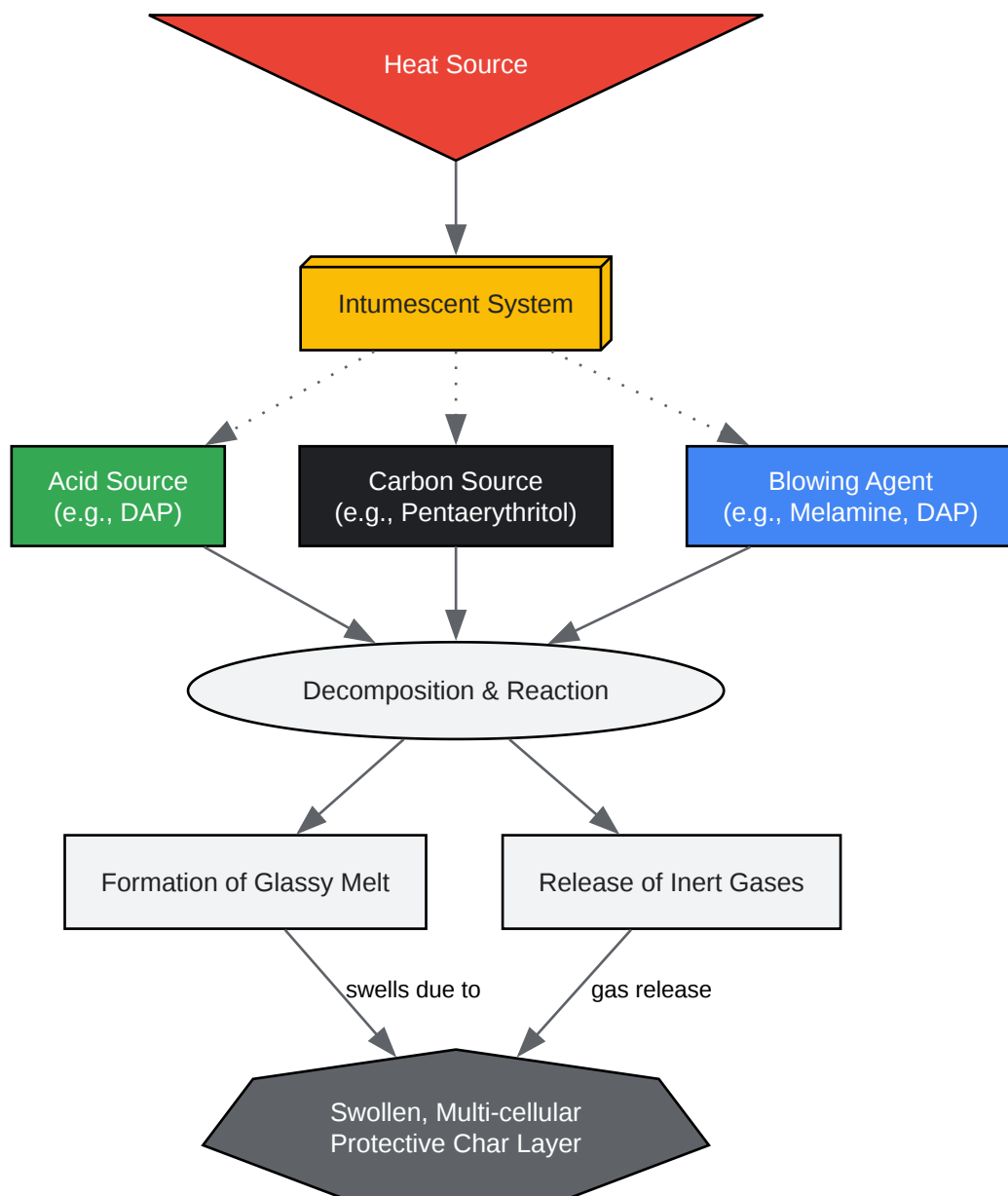
- Heat the sample according to a predefined temperature program (e.g., a linear ramp of 10°C/min from room temperature to 800°C).
- Record the sample mass continuously as a function of temperature.
- The resulting TGA curve provides data on thermal stability, decomposition temperatures, and the amount of char residue at the final temperature.

## Visualizations









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